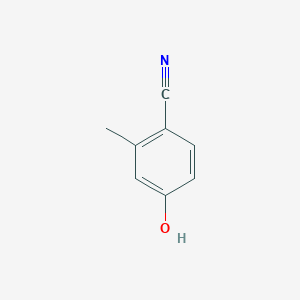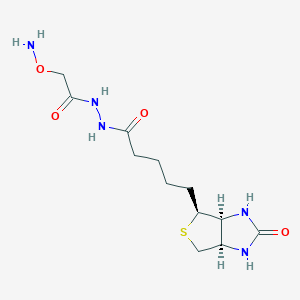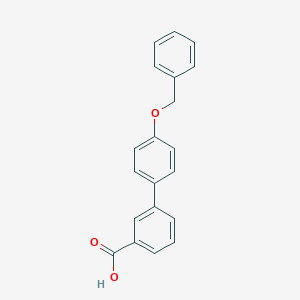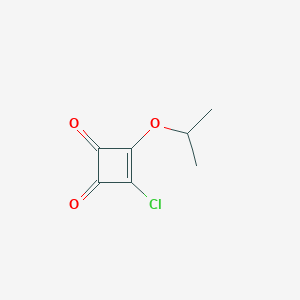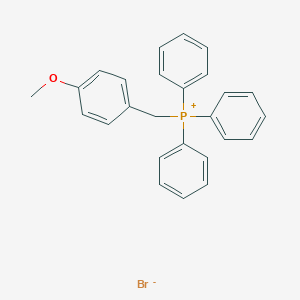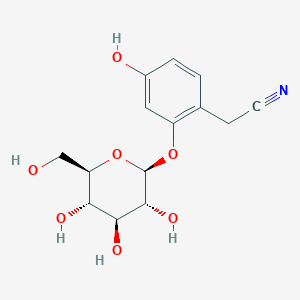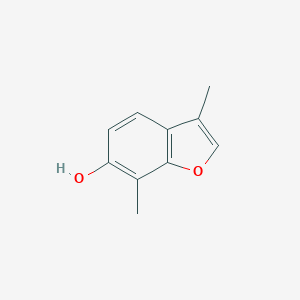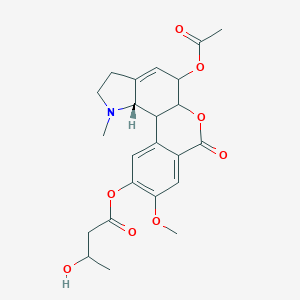![molecular formula C7H5BrClN3S B169281 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 183274-54-6](/img/structure/B169281.png)
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine
説明
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C5H4BrClN2S . It has a molecular weight of 239.52 . The IUPAC name for this compound is 5-bromo-2-chloro-4-(methylsulfanyl)pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF gave 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione . This compound was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClN2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . The SMILES representation is CSC1=NC=C(C(=N1)Cl)Br .Chemical Reactions Analysis
While specific reactions involving 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine are not available, related compounds have been used in various chemical reactions. For example, displacement of the sulfone with formylated aniline using NaH in THF proceeded in good yield .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C . The predicted boiling point is approximately 346.1°C at 760 mmHg , and the predicted density is approximately 1.8 g/cm^3 .科学的研究の応用
Synthesis and Derivative Formation
5-Bromo-4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has been a significant compound in the synthesis of various nucleoside derivatives. Hinshaw et al. (1969) demonstrated its utility in producing derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This process involved treatment with N-bromoacetamide, leading to a series of nucleophilic displacement reactions, highlighting its versatility in chemical synthesis (Hinshaw, Gerster, Robins, & Townsend, 1969).
Antiviral Research
In the field of antiviral research, the compound has been used to develop derivatives with potential antiviral activities. Saxena et al. (1988) explored its transformation into various derivatives, including some showing activity against human cytomegalovirus, although their efficacy was limited by cytotoxicity (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Functionalized Base Derivatives
Rosemeyer (2007) conducted a study focusing on the regioselective N-alkylation of this compound, leading to the synthesis of functionalized base derivatives of the nucleoside antibiotic Tubercidin. This research demonstrates the compound's role in creating structurally complex molecules with potential biological significance (Rosemeyer, 2007).
Heterocyclic System Development
Dodonova et al. (2010) used this compound in the synthesis of densely substituted methyl pyrrolopyrimidine carboxylates. Their work led to the development of a novel heterocyclic system, highlighting the compound’s role in creating new molecular structures for further research (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye damage, may cause respiratory irritation, and causes skin irritation . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .
特性
IUPAC Name |
5-bromo-4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3S/c1-13-7-11-5(9)4-3(8)2-10-6(4)12-7/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCBZWHQZHRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



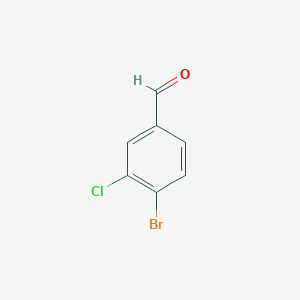
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
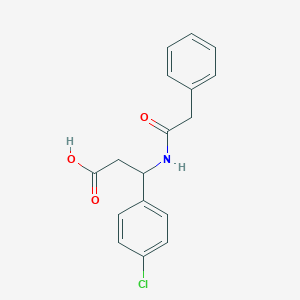
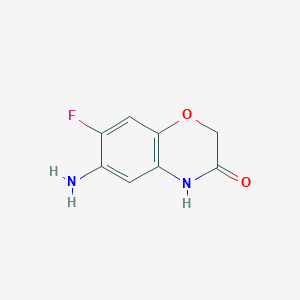
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
